Alanine, N-benzyl methyl ester, L-

Description

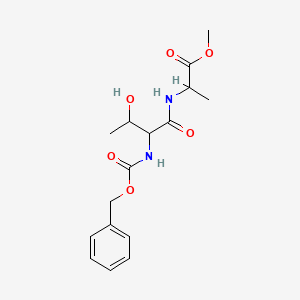

Alanine, N-benzyl methyl ester, L- (CAS 114041-77-9) is a chiral amino acid derivative in which the α-amino group of L-alanine is substituted with a benzyl group, and the carboxylic acid is esterified with a methyl group. Its structure comprises a quaternary carbon center with the benzyl group enhancing lipophilicity and the methyl ester improving solubility in organic solvents. This compound is frequently utilized in peptide synthesis and catalysis studies due to its protective groups, which stabilize the molecule during reactions while enabling selective deprotection .

Synthetically, it can be prepared via alkylation of L-alanine methyl ester with benzyl bromide or through reductive amination strategies. Key challenges include maintaining stereochemical integrity during N-benzylation and achieving efficient deprotection under hydrogenolysis conditions .

Properties

CAS No. |

2483-53-6 |

|---|---|

Molecular Formula |

C16H22N2O6 |

Molecular Weight |

338.36 g/mol |

IUPAC Name |

methyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate |

InChI |

InChI=1S/C16H22N2O6/c1-10(15(21)23-3)17-14(20)13(11(2)19)18-16(22)24-9-12-7-5-4-6-8-12/h4-8,10-11,13,19H,9H2,1-3H3,(H,17,20)(H,18,22) |

InChI Key |

TYQCBAAOCMMFDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Esterification and Benzylation: Traditional Approaches

The esterification of L-alanine’s carboxyl group followed by N-benzylation represents the most straightforward route. In this method, L-alanine is first converted to its methyl ester via acid-catalyzed esterification. A typical procedure involves refluxing L-alanine in methanol with concentrated sulfuric acid (2–5 mol%) for 6–12 hours, achieving esterification yields of 85–90%. Subsequent N-benzylation employs benzyl bromide or chloride in the presence of a base such as sodium hydride or potassium carbonate. For instance, reacting L-alanine methyl ester with benzyl bromide in dimethylformamide (DMF) at 60°C for 4 hours yields the N-benzylated product with 75–80% efficiency.

A key challenge lies in avoiding racemization during benzylation. To mitigate this, low temperatures (0–5°C) and non-polar solvents like dichloromethane are recommended. Industrial-scale processes often utilize continuous flow reactors to enhance reproducibility, with purification via vacuum distillation or recrystallization from ethyl acetate/hexane mixtures.

Carbodiimide-Mediated Coupling: Peptide Synthesis Applications

Carbodiimide reagents, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), enable direct coupling between N-benzyl-protected alanine and methyl esters. This method is widely adopted in peptide synthesis due to its mild conditions and high selectivity. A representative protocol involves dissolving N-benzyl-L-alanine (1 mmol) and methyl ester (1 mmol) in dichloromethane (10 mL) with EDC (1.5 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol). The reaction proceeds at room temperature for 12–18 hours, followed by extraction with ammonium chloride and drying over sodium sulfate.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Catalyst | EDC, DMAP | |

| Temperature | 25°C | |

| Yield | 82–88% |

This method minimizes side reactions like epimerization, making it ideal for stereosensitive applications. However, excess EDC must be quenched with acetic acid to prevent urea byproduct formation.

Enzymatic Synthesis: Papain-Catalyzed Condensation

Enzymatic methods offer eco-friendly alternatives with high enantiomeric excess. Patent US5279946A details the use of papain to catalyze the condensation of N-benzyloxycarbonyl-L-aspartic acid with L-phenylalanine methyl ester in a two-phase system (ethyl acetate/potassium citrate buffer). Adapting this protocol for alanine derivatives involves substituting aspartic acid with N-benzyl-L-alanine.

Optimized Conditions:

- Enzyme: Papain (1–2 wt%)

- Solvent System: Ethyl acetate/buffer (1:1 v/v)

- pH: 5.1–5.5

- Temperature: 25–40°C

- Yield: 80–85%

Glycerol (2–5% v/v) acts as a dispersing agent, preventing enzyme denaturation. Post-reaction, the product is extracted with phosphate buffer and hydrochloric acid, achieving >95% purity after crystallization.

Reductive Amination: Manganese-Catalyzed Routes

Recent advances in catalysis have enabled reductive amination of aldehydes with amino esters. A manganese-based catalyst (Mn(I) complex) facilitates the reaction between benzaldehyde derivatives and L-alanine methyl ester under hydrogen pressure (50 bar). This one-pot method proceeds via imine formation followed by hydrogenation, yielding N-benzyl products with 70–75% efficiency.

Reaction Scheme:

$$

\text{RCHO} + \text{H-Ala-OMe} \xrightarrow{\text{Mn cat., H}2} \text{R-CH}2-\text{N(H)-Ala-OMe} \rightarrow \text{N-Benzyl-Ala-OMe}

$$

Purification via silica gel chromatography (petroleum ether/ethyl acetate) ensures minimal residual catalyst.

Solid-Phase Synthesis: High-Throughput Applications

Solid-phase synthesis leverages resin-bound alanine to streamline N-benzylation and esterification. Fmoc-L-alanine-Wang resin is treated with benzyl bromide in the presence of diisopropylethylamine (DIPEA), followed by esterification with methanol and N,N′-diisopropylcarbodiimide (DIC). Cleavage from the resin using trifluoroacetic acid (TFA) yields the final product with 90–92% purity.

Advantages:

- Automated parallel synthesis compatible with combinatorial libraries.

- Reduced purification steps due to resin-bound byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Esterification | 75–80 | 85–90 | High | Low |

| Carbodiimide | 82–88 | 90–95 | Moderate | Medium |

| Enzymatic | 80–85 | 95–98 | Low | High |

| Reductive Amination | 70–75 | 85–90 | High | Medium |

| Solid-Phase | 90–92 | 98–99 | High | High |

Purification and Characterization

Post-synthesis purification is critical for pharmaceutical-grade material. Common techniques include:

- Distillation: Effective for removing volatile byproducts (e.g., methanol, DMF).

- Crystallization: Ethyl acetate/hexane mixtures yield crystals with >99% enantiomeric excess.

- Chromatography: Flash chromatography (silica gel) resolves diastereomers and unreacted starting materials.

Characterization via NMR (¹H, ¹³C), HPLC, and optical rotation ([α]D²⁵ = -3 ± 2° in H₂O) confirms structural integrity.

Industrial and Research Applications

Alanine, N-benzyl methyl ester, L- serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

Alanine, N-benzyl methyl ester, L- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Benzyl alcohol or benzaldehyde.

Reduction: Benzyl alcohol.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Alanine, N-benzyl methyl ester, L- has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

Industry: Alanine, N-benzyl methyl ester, L- is employed in the production of fine chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of Alanine, N-benzyl methyl ester, L- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of alanine and benzyl alcohol. The compound may also interact with receptors or other proteins, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

- N-Benzyl vs. N-Methyl/Cyclohexyl : The benzyl group confers moderate enzyme inhibition (e.g., 56% at 200 μM in DapE) but often underperforms compared to polar substituents like cyclohexyl (IC₅₀ = 162 μM) or methyl carboxamide derivatives .

Enzyme Inhibition Studies

- DapE Enzyme : N-Benzyl derivatives (e.g., compound 9c) showed 56% inhibition at 200 μM, outperforming N-t-butyl (39%) but lagging behind β-alanine (IC₅₀ = 118 μM) and valine esters (IC₅₀ = 82 μM). Solubility limitations of benzyl derivatives restrict their utility at higher concentrations .

- FAHD1 Inhibitors : N-Benzyl spacers in FAHD1 inhibitors resulted in IC₅₀ > 100 µM, suggesting reduced potency compared to naphthyl or polar ester-acid pairs .

Deprotection Challenges

- N-Debenzylation: Palladium-catalyzed hydrogenolysis effectively removes benzyl groups, but steric hindrance from quaternary carbons (e.g., in bicyclic scaffolds) can impede reactivity, necessitating optimized conditions .

- Order of Deprotection : Hydrolysis of methyl esters before N-debenzylation (e.g., in compound 18) leads to failure, whereas reversing the sequence preserves functionality .

Physicochemical Properties

- Solubility : N-Benzyl derivatives exhibit poor aqueous solubility due to hydrophobicity, whereas β-alanine and glycine esters with polar groups demonstrate improved solubility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing L-alanine, N-benzyl methyl ester derivatives with high enantiopurity?

- Methodological Answer : The stereoselective reduction of N-benzyl enamines derived from β-keto esters using trichlorosilane and chiral Lewis base catalysts (e.g., binaphthyl-derived bis-picolinamides) is a robust approach. Key parameters include:

- Catalyst loading : 0.1–10 mol% to balance cost and selectivity .

- Temperature : Reactions performed at 0°C optimize enantioselectivity (e.g., 67–81% e.e.) while avoiding side reactions .

- Solvent : Dichloromethane (DCM) is preferred for its compatibility with trichlorosilane and catalyst stability .

Q. How can the N-benzyl protecting group be removed without racemization?

- Methodological Answer : Catalytic hydrogenolysis under mild conditions (1 atm H₂, Pd/C in methanol, 25°C) quantitatively removes the N-benzyl group while preserving stereochemical integrity. For example, hydrogenolysis of 3-N-benzylamine-3-phenyl propionic acid methyl ester yields enantiopure primary amino esters .

- Alternative : LiI in DMF selectively cleaves methyl esters without affecting other functional groups, though this requires careful optimization to avoid over-reduction .

Advanced Research Questions

Q. What factors influence stereoselectivity in Pictet-Spengler reactions involving N-benzyl-substituted amino esters?

- Methodological Answer :

- Substituent Effects : The N-benzyl group stabilizes transition states via steric and electronic effects. For instance, in benzyliminium ion intermediates, the substituent forces antiperiplanar attack of the pyrrole ring’s electrons relative to the methyl ester, enhancing stereocontrol .

- Catalyst Matching : Pairing (S)-binaphthyl diamine derivatives with enamines derived from (R)-methyl benzyl amine improves diastereomeric ratios (e.g., >99:1) .

Q. How do computational methods elucidate the binding interactions of N-benzyl-modified inhibitors?

- Methodological Answer : Molecular dynamics (MD) simulations (60-ns trajectories) combined with Solvent Interaction Energy (SIE) analysis reveal:

- Key Residues : Positively charged R126 forms critical polar interactions with inhibitor carboxyl groups, stabilizing binding .

- Substitution Effects : N-Benzyl groups at position 5 enhance binding via hydrophobic interactions, while position 2 substitutions destabilize complexes due to steric clashes .

Q. Why do substituents on the N-benzyl group lead to contradictory activity trends in biological assays?

- Methodological Answer : Comparative studies on vinblastine analogs show:

- Steric vs. Electronic Effects : N-Methyl amides exhibit reduced activity (10-fold less active than methyl esters) due to poor steric fit, whereas N-benzyl amides balance bulk and lipophilicity, maintaining potency .

- Functional Assays : On-target effects must be confirmed via competitive binding assays to rule out off-target interactions .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in enantioselectivity between methyl and t-butyl esters?

- Analysis : While t-butyl esters improve enantioselectivity (75% e.e. vs. 67% for methyl esters in trichlorosilane reductions), their steric bulk can hinder reactivity in certain substrates (e.g., failed reductions of enamine 31 derivatives).

- Resolution : Use mixed solvent systems (e.g., DCM with polar additives) to enhance substrate solubility without destabilizing catalysts .

Experimental Design Recommendations

Q. What strategies optimize transesterification of N-benzyl amino esters?

- Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.